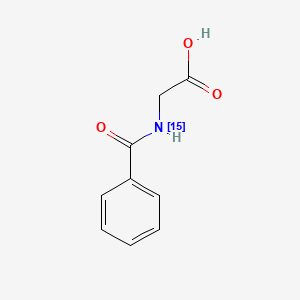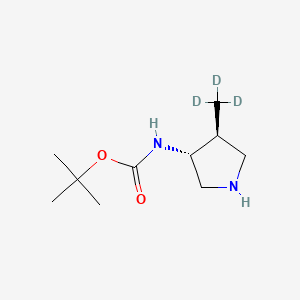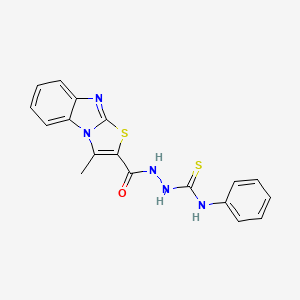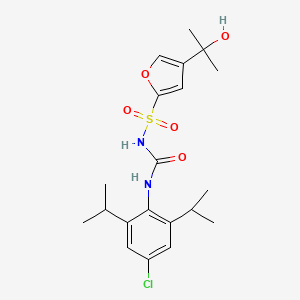
Nlrp3-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nlrp3-IN-5 is a small molecule inhibitor specifically designed to target the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines such as interleukin-1β and interleukin-18 . Dysregulation of the NLRP3 inflammasome has been implicated in various inflammatory and autoimmune diseases, making this compound a promising therapeutic candidate.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nlrp3-IN-5 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include:
Formation of the Core Structure: This involves the construction of the core heterocyclic structure through cyclization reactions.
Functional Group Modifications: Introduction of specific functional groups to enhance the inhibitory activity and selectivity towards NLRP3.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis while ensuring consistency, purity, and yield. This may include:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent systems to maximize yield.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Quality Control: Implementing stringent quality control measures to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Nlrp3-IN-5 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced compounds.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Nlrp3-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NLRP3 inflammasome and its role in inflammation.
Biology: Investigates the molecular mechanisms of NLRP3 activation and inhibition in cellular models.
Industry: Potential use in the development of anti-inflammatory drugs and therapies.
Mechanism of Action
Nlrp3-IN-5 exerts its effects by specifically binding to the NLRP3 protein, preventing its oligomerization and subsequent activation of the inflammasome complex . This inhibition blocks the activation of caspase-1 and the processing of pro-inflammatory cytokines, thereby reducing inflammation. The molecular targets include the NLRP3 protein itself and the downstream signaling pathways involved in inflammasome activation.
Comparison with Similar Compounds
MCC950: Another well-known NLRP3 inhibitor with a similar mechanism of action.
CY-09: A small molecule inhibitor targeting the ATPase activity of NLRP3.
OLT1177: An orally active NLRP3 inhibitor with anti-inflammatory properties.
Uniqueness of Nlrp3-IN-5: this compound is unique in its high specificity and potency towards the NLRP3 inflammasome. Unlike some other inhibitors, it does not affect other inflammasomes or related pathways, making it a highly selective therapeutic candidate .
Properties
Molecular Formula |
C20H27ClN2O5S |
|---|---|
Molecular Weight |
443.0 g/mol |
IUPAC Name |
1-[4-chloro-2,6-di(propan-2-yl)phenyl]-3-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylurea |
InChI |
InChI=1S/C20H27ClN2O5S/c1-11(2)15-8-14(21)9-16(12(3)4)18(15)22-19(24)23-29(26,27)17-7-13(10-28-17)20(5,6)25/h7-12,25H,1-6H3,(H2,22,23,24) |
InChI Key |
RTJGVFANTDWUEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1NC(=O)NS(=O)(=O)C2=CC(=CO2)C(C)(C)O)C(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


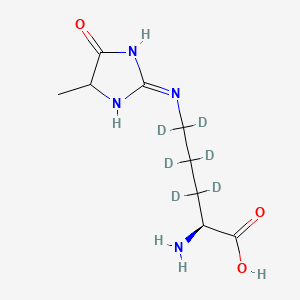
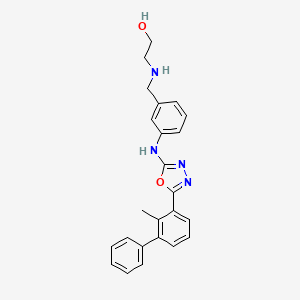

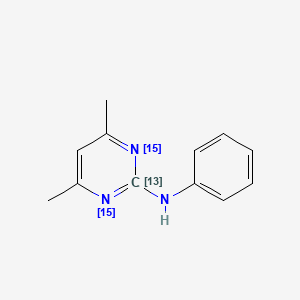

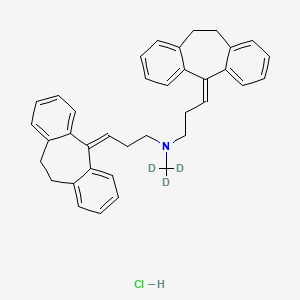
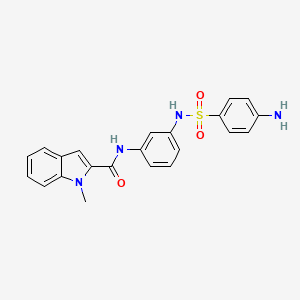
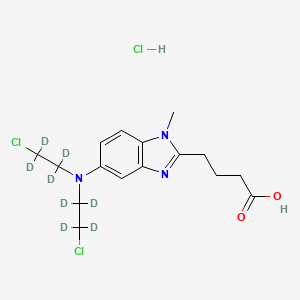
![(6s)-6-Phenyl-5,6-Dihydrobenzo[h]quinazolin-2-Amine](/img/structure/B12422073.png)
![[(2S,3S,4R,5R)-4-hydroxy-2-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12422080.png)
